8-hydroxyquinoline-5-sulfonic Acid Hydrate

Description

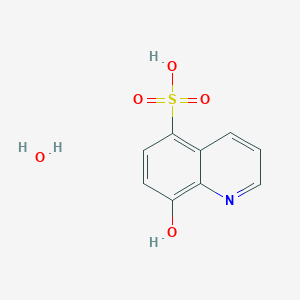

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-hydroxyquinoline-5-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058754 | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-92-3, 283158-18-9 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 8 Hydroxyquinoline 5 Sulfonic Acid Hydrate

Sulfonation of 8-Hydroxyquinoline (B1678124) Precursors: Mechanistic Insights

The introduction of a sulfonic acid group at the 5-position of the 8-hydroxyquinoline ring is a key step in the synthesis of the target compound. This electrophilic aromatic substitution reaction is influenced by the directing effects of the hydroxyl and the heterocyclic nitrogen atoms. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline suggest that the electron density is high on carbon atoms C-2 through C-7, indicating multiple potential sites for substitution. orientjchem.orgresearchgate.net The stability of the resulting intermediate products ultimately favors substitution at the 5- and 7-positions.

Direct Sulfonation Techniques (e.g., concentrated sulfuric acid, chlorosulfonic acid)

Direct sulfonation of 8-hydroxyquinoline is a common method for synthesizing 8-hydroxyquinoline-5-sulfonic acid. This can be achieved using potent sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid.

When 8-hydroxyquinoline is treated with chlorosulfonic acid, typically in an ice bath, 8-hydroxyquinoline-5-sulfonyl chloride is formed as an intermediate. nih.gov This reaction is generally stirred at room temperature for an extended period to ensure completion. nih.gov The mechanism involves the electrophilic attack of the sulfur trioxide (SO₃) moiety from the sulfonating agent onto the electron-rich quinoline (B57606) ring.

Another approach involves the sulfonation of quinoline itself, followed by subsequent reactions to introduce the hydroxyl group. For instance, quinoline can be sulfonated using fuming sulfuric acid. patsnap.com This process often yields a mixture of isomers, and controlling the reaction conditions is crucial to favor the formation of the desired 8-sulfonated intermediate. One patented method describes the slow addition of quinoline to fuming sulfuric acid while maintaining a low temperature, followed by heating to drive the reaction to completion. google.com

Table 1: Reaction Conditions for Direct Sulfonation of Quinoline Derivatives

| Precursor | Sulfonating Agent | Temperature (°C) | Reaction Time | Product | Reference |

| Quinoline | 65% Fuming Sulfuric Acid | <60, then 120 | 3 hours | 8-Quinolinesulfonic acid | patsnap.com |

| Quinoline | 65% Fuming Sulfuric Acid | <40, then 115 | 3 hours | 8-Quinolinesulfonic acid | patsnap.com |

| Quinoline | Fuming Sulfuric Acid | 12, then 90-110 | 3 hours | 8-Sulfoquinoline | google.com |

| 8-Hydroxyquinoline | Chlorosulfonic Acid | Ice bath, then room temp. | 24 hours | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |

Hydrolysis of Sulfonated Intermediates

The hydrolysis of sulfonated intermediates is a critical step in obtaining 8-hydroxyquinoline-5-sulfonic acid. When 8-hydroxyquinoline-5-sulfonyl chloride is the intermediate, its hydrolysis leads directly to the desired product. This hydrolysis can even occur during analytical procedures such as electrospray ionization mass spectrometry (ESI-MS), highlighting the compound's sensitivity to moisture. nih.gov

In a more traditional synthetic pathway starting from quinoline, the initially formed 8-quinolinesulfonic acid undergoes an alkali fusion reaction to introduce the hydroxyl group, yielding 8-hydroxyquinoline. rroij.com This product can then be sulfonated as described previously.

Nitration-Reduction Pathways to Sulfonic Acid Derivatives

While not a primary route for the synthesis of 8-hydroxyquinoline-5-sulfonic acid, nitration and reduction reactions are employed to create amino derivatives of this compound. For instance, 7-amino-8-hydroxyquinoline-5-sulfonic acid can be synthesized from 8-hydroxyquinoline-5-sulfonic acid. acs.org This involves a sequence of reactions that could potentially be reversed or adapted to form the sulfonic acid from a nitrated precursor, although this is not a commonly reported direct synthesis method. The synthesis of 7-amino-8-hydroxyquinoline involves the nitration of 8-hydroxyquinoline-5-sulfonic acid to introduce a nitro group at the 7-position, followed by reduction of the nitro group to an amino group. acs.org

Direct Hydrolysis of Precursor Compounds

The direct synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate (B1144303) can be achieved through the hydrolysis of 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This precursor is synthesized by the direct sulfonation of 8-hydroxyquinoline with chlorosulfonic acid. The subsequent hydrolysis is a straightforward reaction, often occurring with exposure to water.

Green Chemistry Approaches to 8-Hydroxyquinoline-5-sulfonic Acid Hydrate Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of green chemistry approaches. Microwave-assisted synthesis has emerged as a promising technique for accelerating organic reactions and improving yields. While specific examples for the direct synthesis of this compound are not extensively documented, related syntheses, such as the microwave-assisted synthesis of sulfonamides from sulfonic acids and the synthesis of quinazoline (B50416) derivatives, have shown significant rate enhancements and increased yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net One study reported the microwave-assisted synthesis of substituted 8-hydroxyquinoline-2-carboxanilides. mdpi.comnih.gov These examples suggest the potential for developing a microwave-assisted protocol for the sulfonation of 8-hydroxyquinoline.

Derivatization and Functionalization Strategies

The this compound molecule offers several sites for derivatization and functionalization, enabling the synthesis of a wide range of compounds with tailored properties for various applications.

The sulfonic acid group can be converted into a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides. The reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines yields the corresponding N-substituted sulfonamides. researchgate.net

Furthermore, the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring can chelate with metal ions, a property that is exploited in the development of fluorescent sensors and other materials. nih.govmdpi.com For example, 8-hydroxyquinoline-5-sulfonic acid has been functionalized onto mesoporous silica (B1680970) (SBA-15) to create efficient catalysts and hybrid optical sensors. researchgate.netresearchgate.net

The quinoline ring itself can undergo further substitution reactions. For example, bromination of 8-hydroxyquinoline can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org These derivatization strategies significantly expand the chemical space accessible from this compound, leading to new materials and molecules with diverse functionalities. rroij.com

Modification of the Quinoline Core for Tailored Applications

The chemical architecture of this compound offers a versatile platform for synthetic modifications, enabling the development of derivatives with tailored properties for a range of applications. The quinoline core, featuring a hydroxyl group at position 8 and a sulfonic acid group at position 5, possesses a unique electronic landscape that dictates its reactivity towards various chemical transformations. The hydroxyl group is a potent activating group, directing electrophilic substitution primarily to the ortho and para positions (C7 and C5). However, with the C5 position already occupied by the hydrophilic sulfonic acid group, electrophilic attack is often directed to the C7 position.

The sulfonic acid group (-SO₃H) itself is a key functional handle. It can be converted into other functional groups, significantly broadening the scope of accessible derivatives. A primary transformation is its conversion to the corresponding sulfonyl chloride (-SO₂Cl) by reacting with agents like chlorosulfonic acid. nih.gov This sulfonyl chloride intermediate is highly reactive and serves as a crucial precursor for synthesizing a variety of sulfonamides by reacting with primary or secondary amines. nih.govresearchgate.net This pathway allows for the introduction of a vast array of substituents, fundamentally altering the molecule's steric and electronic properties.

Furthermore, the inherent chelating ability of the 8-hydroxyquinoline scaffold, stemming from the proximate hydroxyl group and the heterocyclic nitrogen atom, can be modulated by these core modifications. rroij.com The introduction of different substituents can fine-tune the ligand's coordination properties with various metal ions, which is a critical aspect for its use in analytical chemistry and materials science. acs.orgrsc.org

Introduction of Diverse Substituents (e.g., amino, chloro, iodo groups)

The strategic introduction of substituents onto the 8-hydroxyquinoline-5-sulfonic acid core is a principal method for creating derivatives with specialized functions. Halogenation and the introduction of nitrogen-containing moieties are among the most explored transformations.

Introduction of Amino Groups (as Sulfonamides)

A common strategy for incorporating amino functionalities involves the conversion of the sulfonic acid group into a sulfonamide. This two-step process begins with the transformation of 8-hydroxyquinoline-5-sulfonic acid into 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov The subsequent reaction of this sulfonyl chloride with various amines yields the corresponding N-substituted 8-hydroxyquinoline-5-sulfonamides. This method provides a reliable route to a diverse library of compounds where the properties are dictated by the nature of the amine used. nih.govresearchgate.net

For instance, reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines containing an acetylene (B1199291) moiety has been used to prepare novel sulfonamide derivatives. nih.gov Similarly, reactions with substituted anilines, such as 4-chloroaniline (B138754) and 4-methoxyaniline, have yielded sulfonamides with notable biological activity. researchgate.net

Table 1: Synthesis of 8-Hydroxyquinoline-5-sulfonamide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | N-propargyl-8-hydroxyquinoline-5-sulfonamide | nih.gov |

| 8-Hydroxyquinoline-5-sulfonyl chloride | 4-chloroaniline | 8-hydroxyquinoline-5-(N-4-chlorophenyl)sulfonamide | researchgate.net |

| 8-Hydroxyquinoline-5-sulfonyl chloride | 4-methoxyaniline | 8-hydroxyquinoline-5-(N-4-methoxyphenyl)sulfonamide | researchgate.net |

Introduction of Chloro Groups

Chlorination of the 8-hydroxyquinoline scaffold can be achieved through several methods. Direct chlorination of 8-hydroxyquinoline often leads to a mixture of products, including 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline. sciencemadness.org The synthesis of 5-chloro-8-hydroxyquinoline can also be accomplished through the cyclization of 4-chloro-2-aminophenol with glycerol. google.com

For the sulfonic acid derivative, halogenation typically occurs at the C7 position due to the directing effects of the hydroxyl group and the existing substituent at C5. The synthesis of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid demonstrates this regioselectivity. evitachem.comscispace.com

Table 2: Examples of Chloro-Substituted 8-Hydroxyquinoline Derivatives

| Compound Name | Position of Chlorine | Precursor | Reference |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 5 | 8-Hydroxyquinoline | sciencemadness.orggoogle.com |

| 7-Chloro-8-hydroxyquinoline-5-sulfonic acid | 7 | 8-Hydroxyquinoline-5-sulfonic acid | evitachem.comscispace.com |

| 5,7-Dichloro-8-hydroxyquinoline | 5, 7 | 8-Hydroxyquinoline | sciencemadness.orgnih.gov |

Introduction of Iodo Groups

Iodination of 8-hydroxyquinoline-5-sulfonic acid is a well-established reaction that yields 7-iodo-8-hydroxyquinoline-5-sulfonic acid, a compound also known as Ferron. researchgate.netmzcloud.orgsigmaaldrich.com The reaction kinetics suggest a mechanism involving the reaction between molecular iodine and the oxinate anion. acs.orgrsc.org This specific iodination at the C7 position further illustrates the powerful directing effect of the C8-hydroxyl group in electrophilic aromatic substitution. researchgate.net The resulting compound, Ferron, is noted for its use as a selective colorimetric reagent, particularly for the detection of iron(III) ions. researchgate.net

Table 3: Iodination of 8-Hydroxyquinoline-5-sulfonic Acid

| Reactant | Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonic acid | Iodine | 7-Iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron) | Selective iodination at the C7 position. researchgate.netresearchgate.net | acs.orgrsc.org |

Coordination Chemistry and Metal Complexation Dynamics of 8 Hydroxyquinoline 5 Sulfonic Acid Hydrate

Ligand Characteristics and Chelation Mechanisms

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a well-known chelating agent. The addition of a sulfonic acid group enhances its water solubility, making it particularly suitable for studies and applications in aqueous environments. uc.ptresearchgate.net

8-Hydroxyquinoline-5-sulfonic acid acts as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms. scirp.org This chelation involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. scirp.orgnih.gov This dual-point attachment forms a stable five-membered ring with the metal ion, a characteristic feature of many 8-hydroxyquinoline-based complexes. mdpi.com The formation of these chelate complexes is often accompanied by a noticeable change in the solution's properties, such as its fluorescence, which is a principle exploited in the detection of metal ions. scispace.comscirp.org

The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and in some cases, 1:3. scirp.orgrsc.orgnih.gov For instance, with divalent metal ions, it often forms ML2 complexes, where two ligand molecules coordinate to one metal ion. scirp.org Trivalent metal ions like Al(III), Ga(III), and In(III) can form 1:3 complexes. rsc.org

The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring are the primary sites for metal ion coordination. nih.govrroij.com The deprotonation of the hydroxyl group is a key step in the chelation process, allowing the oxygen atom to form a covalent bond with the metal ion.

Formation and Characterization of Metal Complexes

The formation of metal complexes with 8-hydroxyquinoline-5-sulfonic acid is readily achieved in solution, and these complexes can be studied and characterized using a variety of spectroscopic and crystallographic techniques.

A range of spectroscopic methods are employed to investigate the formation and properties of metal-8-HQS complexes in solution.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to monitor the complex formation between 8-HQS and metal ions. scirp.orgnih.gov The coordination of the ligand to a metal ion typically results in a shift in the absorption bands, which can be used to determine the stoichiometry of the complex through methods like the mole ratio method. scirp.org For example, studies on the complexation with Cu(II) and Zn(II) have utilized UV-Vis spectroscopy to follow the formation of mono- and bis-ligand species. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used for studying complexes with paramagnetic metal ions, such as Cu(II). nih.govresearchgate.net This technique provides insights into the coordination environment of the metal ion and the nature of the metal-ligand bonding. researchgate.net EPR has been instrumental in examining the coordination of Cu²⁺ ions in fibrous materials containing 8-HQS. nih.gov

Fluorescence Spectroscopy: One of the most notable properties of 8-HQS complexes is their fluorescence. acs.orguci.edu While the free ligand exhibits very weak fluorescence, its complexes with many metal ions, such as Al(III), Ga(III), and Zn(II), are intensely fluorescent. rsc.orguci.edu This "turn-on" fluorescence makes 8-HQS a valuable tool for the sensitive detection of metal ions. uc.ptacs.org The fluorescence intensity is dependent on the specific metal ion, the pH of the solution, and the presence of other substances like surfactants. uci.edu For example, cadmium forms a highly fluorescent complex in aqueous solutions. uci.edu

Table 1: Spectroscopic Data for Selected Metal-8-Hydroxyquinoline-5-sulfonic Acid Complexes

| Metal Ion | Spectroscopic Technique | Key Observation | Reference |

| Cu(II) | UV-Vis, EPR | Formation of mono- and bis-ligand complexes. nih.gov | nih.gov |

| Zn(II) | UV-Vis, ¹H NMR | Formation of mono- and bis-ligand complexes. nih.gov | nih.gov |

| Al(III) | Fluorescence | Intense fluorescence upon complexation. rsc.org | rsc.org |

| Ga(III) | Fluorescence | Intense fluorescence upon complexation. rsc.org | rsc.org |

| In(III) | Fluorescence | Marked increase in fluorescence intensity. rsc.org | rsc.org |

| Cd(II) | Fluorescence | Forms the most fluorescent complex in purely aqueous solution. uci.edu | uci.edu |

This table is interactive. Click on the headers to sort the data.

Single-crystal X-ray diffraction provides definitive structural information about the solid-state arrangement of atoms in metal-8-HQS complexes.

Crystallographic studies have been performed on complexes with various metal ions, including lithium and cobalt. researchgate.net For instance, the crystal structure of a lithium salt of 8-hydroxyquinoline-5-sulfonate tetrahydrate has been determined. researchgate.net

In the case of the lithium complex, Li₂(C₉H₅NO₄S)·4H₂O, X-ray diffraction analysis revealed that the lithium ions adopt two distinct distorted tetrahedral geometries. researchgate.net

Li(1): This lithium ion is coordinated to a water molecule, the nitrogen and oxygen atoms of the oxine ring of the 8-HQS ligand, and one of the oxygen atoms from the sulfonate group. researchgate.net

Li(2): This lithium ion is coordinated to three water molecules and an oxygen atom from the sulfonate group. researchgate.net

These two distinct lithium environments are bridged by a water molecule, leading to the formation of a polymeric network in the crystal structure. researchgate.net

Table 2: Crystallographic Data for Lithium 8-Hydroxyquinoline-5-sulfonate Tetrahydrate

| Parameter | Value | Reference |

| Chemical Formula | Li₂(C₉H₅NO₄S)·4H₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.323(3) | researchgate.net |

| b (Å) | 10.088(9) | researchgate.net |

| c (Å) | 11.792(6) | researchgate.net |

| β (°) | 92.21(3) | researchgate.net |

| Li(1) Coordination | 1 H₂O, N(oxine), O(oxine), O(sulfonate) | researchgate.net |

| Li(2) Coordination | 3 H₂O, O(sulfonate) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Crystallographic Investigations of Metal Complexes (e.g., Li, Co complexes)

Polymeric Network Formation through Bridging Ligands

The molecular structure of 8-hydroxyquinoline-5-sulfonic acid allows it to act as a versatile ligand, capable of forming not only simple mononuclear complexes but also extended polymeric networks. This occurs when the ligand bridges between multiple metal centers. For instance, at high pH and with an excess of 8-hydroxyquinoline-5-sulfonic acid (HQS), the formation of polymeric complexes with beryllium (Be) has been reported. uci.edu

More complex derivatives of HQS have been synthesized to explicitly promote the formation of coordination polymers. A notable example is 4-(8-hydroxyquinoline-5-azo)-benzensulfonic acid (H₂QBS), a multidentate ligand that combines with various metal ions to create diverse polymeric architectures. rsc.org Depending on the metal ion used—such as Na(I), Pb(II), Zn(II), Mn(II), and Cd(II)—one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks have been successfully synthesized and characterized. rsc.org In these structures, the H₂QBS ligand acts as a bridge, connecting metal centers to build the extended network. rsc.org Furthermore, derivatives where substituents can act as bridging units, such as a proline group, have been shown to form dinuclear complexes. mdpi.com

Stoichiometry and Stability Constants of Metal-Ligand Complexes

The stoichiometry varies depending on the metal ion's charge and coordination preferences. For many trivalent metal ions, such as Aluminum(III), Gallium(III), and Indium(III), HQS typically forms complexes with a 1:3 metal-to-ligand ratio. rsc.orgresearchgate.net For Aluminum(III), species with 1:1, 1:2, and 1:3 ratios (AlL⁺, AlL₂⁻, and AlL₃³⁻) have been identified. researchgate.net Similarly, Iron(III) predominantly forms a tris-complex ([Fe(HL)₃]) at physiological pH. nih.gov

Divalent metal ions commonly form complexes with 1:2 stoichiometry. This has been observed for Zinc(II), Cadmium(II), Mercury(II), Cobalt(II), and Nickel(II). uc.ptscirp.orgrsc.org For instance, studies on Group 12 metals (Zn, Cd, Hg) show the dominant formation of 1:2 (metal:ligand) complexes. uc.pt Copper(II) and Iron(II) can form both mono- and bis-ligand species, with bis-ligand complexes of Fe(II) being significant at neutral pH. mdpi.comnih.gov

The stability of these complexes is high, though it varies with the metal ion. At a pH of 7.4, the metal binding affinity for one HQS derivative follows the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov

Interactive Table: Stoichiometry and Stability of HQS Metal Complexes

| Metal Ion | Dominant Stoichiometry (Metal:Ligand) | Stability (log β values) | Reference |

| Al(III) | 1:1 (AlL⁺)1:2 (AlL₂⁻)1:3 (AlL₃³⁻) | 8.9517.4324.58 | researchgate.net |

| Zn(II) | 1:2 | - | nih.govuc.pt |

| Cd(II) | 1:2 | - | uc.pt |

| Hg(II) | 1:2 | - | uc.pt |

| Cu(II) | 1:1, 1:2 | - | mdpi.comnih.gov |

| Fe(III) | 1:3 | - | nih.gov |

| Fe(II) | 1:2, 1:3 | - | nih.gov |

| Co(II) | 1:2 | - | scirp.orgrsc.org |

pH Dependence of Complex Formation and Stability

The formation and stability of metal complexes with 8-hydroxyquinoline-5-sulfonic acid are highly dependent on the pH of the solution. The optimal pH for complexation generally lies between 5 and 8, a range dictated by the balance between ligand ionization and the formation of metal hydroxo complexes at higher pH. uci.eduosti.gov

The specific optimal pH for maximum fluorescence, an indicator of complex formation, varies for different metal ions. For example, complexes with Scandium (Sc), Yttrium (Y), and Lanthanum (La) show optimal fluorescence at pH values between 5 and 6. uci.edu Beryllium (Be) complexes fluoresce optimally at pH 7, while the Thallium(I) chelate reaches its peak fluorescence at the same pH. uci.edu

For some metal systems, the formed complex is stable across a broad pH range. The AlL₃³⁻ complex, for example, is the predominant species in a very wide range of pH values and concentrations. researchgate.net In studies involving Zn(II), complex formation is evident from spectral changes at a pH below approximately 8. nih.gov By a pH of 9.05, the HQS ligand is considered to be essentially completely ionized, facilitating complexation. uci.edu

Influence of Metal Ion Properties on Complex Stability and Geometry

The intrinsic properties of the metal ion, such as its size, charge, and electronic configuration, significantly influence the stability and geometry of the resulting complex with 8-hydroxyquinoline-5-sulfonic acid.

A clear example is seen with the trivalent cations of Group 13. While Al(III), Ga(III), and In(III) all form 1:3 (metal:ligand) complexes, their geometries differ. The complexes with the smaller ions, Al(III) and Ga(III), adopt a meridional (mer) geometry, where the three ligands are arranged around the metal center in a plane. rsc.orgresearchgate.net In contrast, the larger In(III) ion leads to a facial (fac) geometry. rsc.orgresearchgate.net

Similarly, a comparison of the divalent Group 12 metals reveals geometric distinctions. Although Zn(II), Cd(II), and Hg(II) all form hexacoordinated 1:2 complexes that include two water molecules, the arrangement of these water ligands changes. uc.ptuc.pt The Zn(II) complex exhibits a square bipyramidal geometry where the two water molecules are in trans positions to each other. uc.pt However, for the larger Cd(II) and Hg(II) ions, the isomers where the water molecules are in a cis arrangement are more stable. uc.pt

The stability of the complexes is also affected by the metal ion. For the alkaline earth metals (Group IIA), the stability and corresponding fluorescence intensity of the complexes decrease down the group from Magnesium to Barium. uci.edu This trend is attributed to decreasing complexation constants and an increasing "heavy atom effect," which quenches fluorescence. uci.edu

Redox Properties of 8-hydroxyquinoline-5-sulfonic Acid Hydrate (B1144303) and Its Metal Complexes

The redox behavior of 8-hydroxyquinoline-5-sulfonic acid and its metal complexes is a critical aspect of their chemistry, influencing their application in electrochemistry and catalysis. Both the free ligand and its coordinated forms can participate in electron transfer processes.

Electrochemical Characterization and Oxidation Mechanisms

The electrochemical behavior of free HQS has been characterized using techniques like cyclic voltammetry. The free ligand displays an oxidation wave at approximately +0.62 V versus a Saturated Calomel Electrode (SCE). researchgate.net A proposed mechanism for this oxidation involves several steps: a first reversible one-electron oxidation of the ligand, which is then followed by a chemical coupling reaction. This is succeeded by a second reversible one-electron oxidation, and the process concludes with a final decomposition reaction. researchgate.net

The redox properties of the metal complexes can be investigated similarly. For example, cyclic voltammetry of an Iron(III) complex with an HQS derivative at pH 7.4 revealed that the electrode reaction is diffusion-controlled. nih.gov

Electroactive and Redox-Inactive Complexes

The formation of a metal complex can either facilitate or inhibit the redox activity of the HQS ligand. This leads to the classification of complexes as either electroactive or redox-inactive.

A prime example of a redox-inactive complex is the Al(III) tris-chelate, AlL₃³⁻. researchgate.net When Al(III) is added to a solution of HQS, the intensity of the ligand's oxidation wave decreases significantly. researchgate.net This is because the formation of the highly stable AlL₃³⁻ complex effectively sequesters the ligand, preventing it from being oxidized at the electrode surface. The small residual current observed in such solutions is attributed to the small amount of free ligand produced from the slow dissociation of the complex. researchgate.net

In contrast, complexes with redox-active metals, such as iron, are themselves electroactive. nih.gov The cyclic voltammograms of these complexes show distinct redox peaks corresponding to the metal center's oxidation state changes (e.g., Fe(III)/Fe(II) couple), indicating that the complex itself is participating in the electrochemical process. nih.gov

Advanced Analytical Applications of 8 Hydroxyquinoline 5 Sulfonic Acid Hydrate

Spectrophotometric and Fluorometric Determination of Metal Ions

8-Hydroxyquinoline-5-sulfonic acid (HQS) is a highly effective chelating agent utilized in the sensitive determination of a wide array of metal ions. While the HQS molecule itself is generally non-fluorescent in aqueous solutions, its complexation with metal ions can lead to the formation of highly fluorescent chelates. mdpi.comuc.pt This property forms the basis of its application in fluorometric analysis. Research has shown that out of seventy-eight metal species studied, forty-two form fluorescent complexes with HQS, many of which exhibit intense luminescence. uci.eduosti.govcolab.wsresearchgate.net

The optimal pH for the formation of these fluorescent chelates typically lies between 5 and 8, a range dictated by the balance between ligand ionization and the formation of metal hydroxo complexes. uci.eduosti.govcolab.ws Among the various metal ions, cadmium forms one of the most intensely fluorescent complexes in a purely aqueous medium. uci.eduosti.govcolab.ws Other ions such as Magnesium (Mg), Zinc (Zn), and Aluminum (Al) also form strongly fluorescent chelates, allowing for their determination at trace and ultra-trace levels. uci.eduresearchgate.net The fluorescence intensity of these complexes is influenced by factors such as the metal ion's atomic weight, with a general trend of decreasing fluorescence for heavier metals within the same group, partly due to the "heavy atom effect". uci.edu

Table 1: Selected Metal Ions Forming Fluorescent Chelates with 8-Hydroxyquinoline-5-sulfonic Acid (HQS)

| Metal Ion | Relative Fluorescence Intensity | Optimal pH Range (approx.) | Notes |

|---|---|---|---|

| Cadmium (Cd²⁺) | Very High | 6 - 9 | Forms the most fluorescent complex in aqueous solution. uci.edu |

| Zinc (Zn²⁺) | High | 6 - 9 | Forms a strongly fluorescent chelate. uci.edu |

| Magnesium (Mg²⁺) | High | 8 - 10 | Fluorescence decreases down the group to Barium (Ba²⁺). uci.edu |

| Aluminum (Al³⁺) | High | 5 - 6 | Amenable to significant fluorescence enhancement. |

| Gallium (Ga³⁺) | Moderate | ~5 | Forms fluorescent complex. |

| Beryllium (Be²⁺) | Moderate | ~7 | Polymeric complexes may form at high pH. uci.edu |

| Lead (Pb²⁺) | Low / Marginal | Not specified | Chelate is only marginally fluorescent. uci.edu |

| Mercury (Hg²⁺) | Non-fluorescent | N/A | Forms non-fluorescent chelates. uci.edu |

Pre- and Post-Column Fluorescence Detection Methods

The strong fluorescence of metal-HQS complexes is exploited in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), through both pre- and post-column derivatization methods. The post-column approach is especially common for the analysis of metal ions.

In a typical post-column derivatization setup, metal ions are first separated on an HPLC column. The eluent from the column is then mixed with a solution of HQS in a post-column reactor. uci.eduosti.govcolab.ws This allows for the formation of the fluorescent metal-HQS chelates after separation, which then flow into a fluorescence detector for quantification. This technique leverages the high sensitivity of fluorescence detection while maintaining the separation efficiency of the chromatographic system. The excellent aqueous solubility of HQS makes it an ideal reagent for this purpose, as it avoids precipitation issues that can occur with less soluble ligands. uci.edu This method has proven effective for achieving subpicomole detection limits for metal ions such as Cd, Mg, and Zn. uci.eduosti.govcolab.ws

Pre-column derivatization involves reacting the metal ions with HQS to form the chelates before injection into the HPLC system. The resulting metal-chelate complexes are then separated on the column and detected. This approach requires that the formed chelates are stable throughout the chromatographic process.

Enhancement of Fluorescence in Surfactant-Containing Media

A significant advancement in the analytical application of HQS is the discovery that its metal complexes' fluorescence can be dramatically enhanced in the presence of surfactants, particularly cationic surfactants. uci.edu This phenomenon is observed in micellar media, where surfactant molecules aggregate to form micelles above a certain concentration known as the critical micelle concentration (CMC).

Cationic surfactants such as hexadecyltrimethylammonium chloride (HTAC) and cetyltrimethylammonium bromide (CTAB) have been shown to substantially increase the fluorescence intensity of various metal-HQS complexes, including those of Mg, Al, Zn, and Cd. researchgate.netucj.org.ua The enhancement mechanism is attributed to several factors. The surfactant can form an ion pair with the sulfonated ligand (e.g., HTA⁺-QS⁻), and the incorporation of the metal chelate into the micellar environment provides a more rigid, organized, and non-polar microenvironment. uci.edu This can increase the quantum yield of fluorescence by reducing non-radiative decay pathways and protecting the excited state of the fluorophore. In some cases, an order of magnitude or greater enhancement in fluorescence intensity has been observed. uci.edu

Table 2: Fluorescence Enhancement of Metal-HQS Chelates in Surfactant Media

| Metal Ion | Surfactant | Observation |

|---|---|---|

| Multiple Metals | Hexadecyltrimethylammonium ion (HTA⁺) | General enhancement of fluorescence observed for many metal chelates. uci.eduosti.gov |

| Magnesium (Mg²⁺) | Cetyltrimethylammonium chloride (HTAC) | HTAC was employed as a fluorescence enhancer in a sequential injection method. researchgate.net |

| Aluminum (Al³⁺) | Cetyltrimethylammonium bromide (CTAB) | Used to solubilize the aluminum complex in micellar liquid chromatography. researchgate.net |

| Zinc (Zn²⁺) | Cationic Surfactants | Fluorescence is enhanced in micellar media. ucj.org.ua |

Quenching Phenomena in Multicomponent Systems

While many metal ions form fluorescent complexes with HQS, others can act as quenchers, decreasing the fluorescence intensity of other chelates. This quenching phenomenon is an important consideration in multicomponent analysis, as the presence of a quenching ion can lead to inaccurate quantification of a fluorescent species.

Iron(III) has been identified as a particularly potent quencher of the fluorescence of various metal-HQS chelates. uci.eduosti.govcolab.ws This quenching effect is often accentuated in the presence of cationic surfactant media. uci.eduosti.govcolab.ws Other metal ions, such as those in Group IB (e.g., Copper), also form non-fluorescent chelates that can efficiently quench the fluorescence of other metal complexes. uci.edu

This quenching effect, however, can also be harnessed for analytical purposes. A novel method for the determination of metallothioneins (MTs) was developed based on their ability to quench the fluorescence of a pre-formed HQS-Cd(II) chelate. nih.gov The interaction between the MTs and the chelate leads to a decrease in fluorescence intensity that is proportional to the concentration of the MTs. Studies of this interaction suggest that a static quenching mechanism is primarily responsible for the observed effect. nih.gov

Chromatographic Separations and Detection

The properties of 8-hydroxyquinoline-5-sulfonic acid, particularly its strong chelating ability and high water solubility, make it a valuable reagent in various chromatographic techniques for the separation and detection of metal ions. uci.edu

High-Performance Liquid Chromatography (HPLC) with UV and Fluorometric Detection

HQS is well-suited for use in reversed-phase HPLC for metal ion analysis. Its sulfonic acid group imparts high aqueous solubility, making it an ideal choice for creating metal chelates that can be analyzed using purely aqueous or low-organic-content mobile phases. uci.edu

Fluorometric detection is a common and highly sensitive method used in conjunction with HPLC for HQS-based metal analysis, as described in the post-column derivatization section. uci.eduosti.gov An HPLC system equipped with a fluorescence detector can quantify the separated metal-HQS chelates with high specificity and low detection limits.

In addition to fluorescence, UV-Vis spectrophotometric detection can also be employed. Metal chelation with HQS alters the molecule's electronic structure, leading to characteristic absorbance bands in the UV and visible regions. HPLC methods have been developed for the parent compound, 8-hydroxyquinoline (B1678124), using UV detection at wavelengths around 250 nm, and similar principles apply to its sulfonated derivatives and their metal complexes. sielc.com

Micellar Liquid Chromatography Applications

Micellar liquid chromatography (MLC) is a mode of reversed-phase HPLC where a surfactant is added to the mobile phase at a concentration above its CMC. This creates a "pseudo-stationary phase" of micelles that can aid in the separation of analytes.

An MLC method has been specifically developed for the determination of Aluminum(III) using HQS. researchgate.net In this application, a cationic surfactant, cetyltrimethylammonium bromide (CTAB), is incorporated into the mobile phase. The CTAB serves to solubilize the Al(III)-HQS complex, facilitating its transport through the column and separation from other matrix components. researchgate.net The separated complex is then quantified using a fluorescence detector. This MLC method was successfully applied to determine trace amounts of Al(III) in complex samples like tap water and canned coke, demonstrating its robustness and selectivity. researchgate.net

Table 3: Example of Micellar Liquid Chromatography Method for Al(III)-HQS Complex

| Parameter | Condition |

|---|---|

| Analyte | Al(III) as Al(III)-HQS complex |

| Chromatographic Mode | Micellar Liquid Chromatography (MLC) |

| Column | Ascentis Express C18 |

| Mobile Phase | Acetonitrile, Methanol, Water (55:30:15) with 0.05 M CTAB. researchgate.net |

| Detection | Fluorescence |

| Excitation Wavelength (λEx) | 410 nm researchgate.net |

| Emission Wavelength (λEm) | 510 nm researchgate.net |

| Linear Range | 1–200 µg L⁻¹ researchgate.net |

| Limit of Detection (LOD) | 0.05 µg L⁻¹ researchgate.net |

pH Indicator Functionality

8-Hydroxyquinoline-5-sulfonic acid hydrate (B1144303) (8-HQS) serves as a versatile pH indicator, demonstrating distinct changes in its light-absorbing properties corresponding to shifts in hydrogen ion concentration. solubilityofthings.com This functionality is rooted in the compound's ability to exist in different ionic forms as the pH of the solution changes. The presence of three acidic functional groups—the sulfonic acid group, the quinolinium nitrogen, and the hydroxyl group—allows for a stepwise deprotonation, resulting in various species in solution, each with unique spectral characteristics. acs.orgacs.org

The primary application of 8-HQS as a pH indicator relies on monitoring the changes in its ultraviolet-visible (UV-Vis) absorption spectrum. While many of its metal complexes are intensely fluorescent, 8-HQS itself is a very poor emitter of fluorescence. acs.org This low quantum yield is attributed to an efficient phototautomerization process, an excited-state proton transfer from the hydroxyl group to the quinoline (B57606) nitrogen atom, which provides a non-radiative decay pathway. acs.org Therefore, its utility as a pH indicator is primarily based on colorimetric or, more accurately, spectrophotometric changes rather than fluorescence.

Detailed research has characterized the different forms of 8-HQS that predominate within specific pH ranges and their corresponding maximum absorption wavelengths (λmax).

Cationic Form: At a pH below 3, the compound is fully protonated and exists in a cationic state.

Neutral Form: In the pH range of approximately 4 to 8, 8-HQS is present in its neutral, zwitterionic form.

Anionic Form: In alkaline conditions, from pH 9 to 12, the hydroxyl group deprotonates, resulting in an anionic species.

The transitions between these forms are governed by the compound's acid dissociation constants (pKa). The spectral data associated with each pH-dependent species are summarized in the table below.

Table 1: pH-Dependent Absorption Characteristics of 8-Hydroxyquinoline-5-sulfonic Acid

| pH Range | Predominant Species | Absorption Maxima (λmax) |

|---|---|---|

| < 3 | Cationic (Protonated) | 253 nm, 305-315 nm |

| 4 - 8 | Neutral (Zwitterionic) | 240 nm, 305 nm |

This table summarizes the maximum UV absorption wavelengths for the different ionic species of 8-Hydroxyquinoline-5-sulfonic acid at various pH ranges, based on detailed spectral analysis.

The distinct shifts in the absorption maxima allow for the spectrophotometric determination of a solution's pH by measuring the absorbance at specific wavelengths.

Biological Activities and Mechanistic Investigations of 8 Hydroxyquinoline 5 Sulfonic Acid Hydrate

Antimicrobial Properties and Mechanisms of Action

8-Hydroxyquinoline-5-sulfonic acid hydrate (B1144303) and its derivatives have demonstrated significant antimicrobial properties, positioning them as compounds of interest in the development of new therapeutic agents. nih.govsmolecule.comnih.gov Their broad-spectrum activity encompasses both antibacterial and antifungal effects, which are attributed to various mechanisms of action, most notably their ability to chelate metal ions. smolecule.comnih.gov

Research has established the antibacterial potential of 8-hydroxyquinoline (B1678124) derivatives against a range of pathogenic bacteria. scialert.netmdpi.com While specific minimum inhibitory concentration (MIC) values for 8-hydroxyquinoline-5-sulfonic acid hydrate are not extensively detailed in all studies, the broader class of 8-hydroxyquinolines has shown efficacy. For instance, the parent compound, 8-hydroxyquinoline, has demonstrated activity against Staphylococcus aureus with MIC values ranging from 16.0 to 32.0 µM. mdpi.com One study on a new 8-hydroxyquinoline derivative, PH176, reported MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of Staphylococcus aureus. nih.gov

The antibacterial action of these compounds is often linked to their ability to disrupt essential cellular processes by chelating metal ions necessary for bacterial growth and enzyme function. smolecule.comnih.gov

Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Organism | MIC | Reference |

|---|---|---|---|

| 8-hydroxyquinoline | Staphylococcus aureus | 16.0–32.0 µM | mdpi.com |

| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (clinical isolates) | MIC50: 16 µg/ml, MIC90: 32 µg/ml | nih.gov |

The antifungal properties of this compound and related compounds are well-documented, particularly against Candida species and dermatophytes, the fungi responsible for common skin infections. nih.govsci-hub.st Studies have shown that these compounds can be potent inhibitors of fungal growth. semanticscholar.org For example, derivatives of 8-hydroxyquinoline-5-sulfonamide have shown MIC values ranging from 0.5 to 4 μg/ml when incorporated into a nanoemulsion formulation, indicating significant antifungal activity. nih.gov Another study highlighted the fungistatic effect of 8-hydroxy-5-quinolinesulfonic acid against Candida. semanticscholar.org

The mechanisms underlying this antifungal activity are multifaceted and involve disruption of the fungal cell structure and function. researchgate.netnih.gov

A primary mechanism of the antifungal action of 8-hydroxyquinoline derivatives is the induction of damage to the fungal cell wall. nih.govmdpi.com Scanning electron microscopy studies have revealed that treatment with these compounds leads to morphological changes in fungal cells, including irregular and rough cell walls. researchgate.net This damage compromises the structural integrity of the fungus.

Furthermore, 8-hydroxyquinoline-5-sulfonic acid derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane. researchgate.netnih.gov This disruption leads to increased cell permeability and the leakage of essential intracellular components, such as nucleic acids, ultimately resulting in fungal cell death. scienceopen.com

In addition to direct cellular damage, 8-hydroxyquinoline derivatives have been observed to inhibit the formation of pseudohyphae in Candida albicans. nih.govresearchgate.net The transition from yeast to hyphal form is a critical virulence factor for C. albicans, enabling it to invade host tissues. By inhibiting this morphological switch, these compounds can reduce the pathogenicity of the fungus. nih.gov

A central aspect of the antimicrobial activity of this compound is its ability to chelate metal ions. smolecule.comnih.gov Essential metal ions such as iron, zinc, and copper are crucial for the survival and proliferation of microbial cells, as they serve as cofactors for many enzymes involved in metabolic pathways. nih.govmdpi.com

By binding to these metal ions, 8-hydroxyquinoline and its derivatives can disrupt microbial metal homeostasis, leading to the inhibition of essential enzymatic activities and ultimately, microbial death. mdpi.com The formation of metal complexes with these compounds can also enhance their biological activity. nih.gov For example, the complexation of 8-hydroxyquinolines with copper or iron ions has been shown to augment their antibacterial and antifungal effects. nih.gov This dual mechanism of action, combining the intrinsic activity of the 8-hydroxyquinoline scaffold with the disruptive effect of metal ion chelation, makes these compounds potent antimicrobial agents. mdpi.com

Antifungal Efficacy (e.g., against Candida spp., dermatophytes)

Anticancer and Antitumor Efficacy

The 8-hydroxyquinoline scaffold, including 8-hydroxyquinoline-5-sulfonic acid, has been investigated for its potential anticancer and antitumor properties. smolecule.comnih.gov The antiproliferative activity of these compounds is often linked to their metal-chelating abilities, which can disrupt the metal homeostasis within cancer cells. nih.gov

Derivatives of 8-hydroxyquinoline have shown cytotoxicity against various human cancer cell lines. mdpi.comnih.gov For instance, the non-halogenated 5-nitro derivative of 8-hydroxyquinoline was found to be highly cytotoxic, with IC50 values 5-10 times lower than the well-known derivative, clioquinol. nih.gov The anticancer activity of these compounds can be enhanced by the presence of certain metal ions, such as copper. nih.gov

Research has also explored the incorporation of 8-hydroxyquinoline-5-sulfonic acid into fibrous materials, which have then been tested for their cytotoxicity against human cervical HeLa tumor cells. nih.gov These studies have indicated that the compound and its metal complexes display good cytotoxicity, suggesting potential applications in localized cancer therapy. nih.gov The mechanism of anticancer action is thought to involve the induction of apoptosis (programmed cell death) in cancer cells. smolecule.comresearchgate.net

Table 2: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound/Material | Cell Line | Effect | Reference |

|---|---|---|---|

| 8-hydroxy-5-nitroquinoline | Human cancer cell lines | Highly cytotoxic (IC50 5-10 fold lower than clioquinol) | nih.gov |

| 8-hydroxyquinoline-5-sulfonic acid-containing mats and their metal complexes | Human cervical HeLa tumor cells | Good cytotoxicity | nih.gov |

| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Three cancer cell lines | Efficacy comparable to cisplatin/doxorubicin | mdpi.com |

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa cells)

8-Hydroxyquinoline-5-sulfonic acid (SQ), a derivative of 8-hydroxyquinoline (8-HQ), has demonstrated cytotoxic effects against human cervical HeLa tumor cells nih.gov. The anticancer properties of the broader 8-HQ family are associated with their ability to interfere with cancerous cellular pathways, prevent cancer cell proliferation, and induce apoptosis nih.gov.

In studies evaluating the effect of SQ incorporated into poly(vinyl alcohol)/chitosan fibrous materials, the compound and its metal complexes were tested for cytotoxicity against HeLa cells. The assessment of apoptotic nuclear morphology was conducted using acridine orange (AO) and ethidium bromide (EtBr) double staining to observe the characteristic changes associated with apoptosis nih.gov. While untreated HeLa cells served as a negative control, cells treated with SQ and its iron (Fe³⁺) and copper (Cu²⁺) complexes were used as positive controls, indicating that the compound itself is active in inducing cell death pathways nih.gov. The broader family of 8-hydroxyquinolines has been shown to induce apoptosis in various cancer cell lines; for instance, 8-HQ-coated graphene oxide induced apoptosis in 46.19% of treated MCF-10 breast cells after 48 hours nih.gov.

Table 1: Cytotoxicity of 8-Hydroxyquinoline-5-sulfonic Acid (SQ) and its Complexes on HeLa Cells

| Treatment Group | Observation | Source |

|---|---|---|

| Untreated HeLa Cells | Negative Control | nih.gov |

| HeLa Cells + SQ | Positive Control for Cytotoxicity | nih.gov |

| HeLa Cells + Fe³⁺ complex of SQ | Positive Control for Cytotoxicity | nih.gov |

This table summarizes the experimental setup used to evaluate the cytotoxic effects of SQ and its metal complexes on HeLa cells.

Structure-Activity Relationships in Anticancer Applications

The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. For anticancer applications, structure-activity relationship (SAR) studies have revealed specific trends. Generally, the introduction of additional substituents at the C5 and C2 positions of the 8-hydroxyquinoline scaffold can increase activity mdpi.com.

However, in the case of 8-hydroxyquinoline-5-sulfonic acid, the substituent at the 5-position is a sulfonic acid group. Research has shown that substituting the quinoline ring at this position with a sulfonic acid group actually decreased the cytotoxicity of the compound nih.gov. This reduction in anticancer activity is likely due to hindered cell permeability, as the highly polar sulfonic acid group can impede the molecule's ability to cross the nonpolar cell membrane nih.gov. This contrasts with other substitutions at the same position, where electron-withdrawing groups have been found to improve biological activity nih.govnih.gov. Therefore, while the 8-hydroxyquinoline core is a privileged scaffold for developing anticancer agents, the specific addition of a sulfonic acid moiety at the 5-position appears to be detrimental to its cytotoxic potency by negatively impacting its pharmacokinetic properties nih.gov.

Enzyme Inhibition Studies

8-Hydroxyquinoline and its derivatives are recognized for their potent metal-chelating properties, which form the basis for much of their biological activity, including enzyme inhibition nih.govnih.gov. These compounds can bind to metal ions that are essential for the catalytic function of various enzymes, thereby inhibiting their activity nih.gov. The 8-hydroxyquinoline scaffold has emerged as a privileged structure in drug discovery due to this strong metal-binding ability, leading to its investigation as an inhibitor for a wide range of metalloproteins and enzymes nih.govmdpi.com. For example, derivatives of 8-hydroxyquinoline have been explored as inhibitors of histone deacetylase 8 (HDAC8), where they chelate the zinc ion in the enzyme's active site mdpi.com.

Catechol O-Methyltransferase (COMT) Inhibition

8-Hydroxyquinoline-5-sulfonic acid has been specifically identified as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters nih.gov. In studies exploring 5-substituted 8-hydroxyquinolines, the sulfonic acid derivative demonstrated COMT inhibitory activity that was comparable to other derivatives bearing electron-withdrawing groups like chloro and nitro nih.gov. A series of 8-hydroxyquinolines were identified as potent inhibitors of COMT, with a notable selectivity for the membrane-bound form of the enzyme nih.govebi.ac.uk. These findings position 8-hydroxyquinoline-5-sulfonic acid and related compounds as potentially useful for conditions associated with compromised dopamine signaling nih.govnih.gov.

Chelation of Catalytic Magnesium in Enzyme Active Sites

The mechanism of COMT inhibition by 8-hydroxyquinoline derivatives involves the chelation of the catalytic magnesium (Mg²⁺) ion in the enzyme's active site nih.gov. X-ray co-crystal structures have confirmed this binding mode, revealing that the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring form a bidentate interaction with the magnesium ion nih.govnih.govebi.ac.uk. This chelation is crucial for the inhibitory activity, as demonstrated by SAR studies where the presence of the free hydroxyl group was found to be essential nih.gov. This mechanism is similar to that of traditional catechol-based COMT inhibitors, which also rely on chelating the active site magnesium nih.govebi.ac.uk.

Antiviral Activities

While direct studies on the antiviral activity of this compound are limited, various other derivatives of the 8-hydroxyquinoline scaffold have shown promising antiviral properties nih.gov. For instance, certain 2-substituted-5,7-dichloro-8-hydroxyquinoline derivatives exhibited significant inhibitory activity against the dengue virus serotype 2 (DENV2) nih.gov. Another study on 5-sulphonamido-8-hydroxyquinoline derivatives, which are structurally related, showed marked viral inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) nih.gov. These findings suggest that the 8-hydroxyquinoline core structure is a viable pharmacophore for the development of antiviral agents, although the specific efficacy of the 5-sulfonic acid derivative requires further investigation nih.govnih.gov.

Pharmacokinetic and Metabolic Stability Considerations

Pharmacokinetic properties, particularly cell permeability, are critical for the biological activity of a compound. For 8-hydroxyquinoline-5-sulfonic acid, the presence of the sulfonic acid group is a key factor influencing these properties. It has been suggested that this substitution leads to decreased cytotoxicity because it hinders the molecule's ability to permeate cell membranes nih.gov. The high polarity of the sulfonic acid moiety can be a significant barrier to passive diffusion into cells, thereby limiting its access to intracellular targets nih.govmdpi.com. While other modifications to the 8-hydroxyquinoline ring, such as adding small substituents at the 7-position, have been shown to increase metabolic stability and brain penetration in other derivatives, the 5-sulfonic acid group presents a distinct challenge for bioavailability ebi.ac.uk.

Computational Chemistry and Theoretical Studies on 8 Hydroxyquinoline 5 Sulfonic Acid Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the multifaceted chemical nature of 8-hydroxyquinoline-5-sulfonic acid hydrate (B1144303) (8-HQS). Through high-level quantum chemical calculations, researchers have been able to predict and understand its properties with remarkable accuracy, complementing and often guiding experimental findings.

Determination of Acid Dissociation Constants (pKa values)

The acid dissociation constants (pKa) are fundamental to understanding the behavior of 8-HQS in solution, as they dictate the charge state of the molecule at a given pH. Computational protocols based on DFT have been successfully employed to compute the three pKa values of 8-HQS. researchgate.net These calculations, which often incorporate a hybrid exchange-correlation functional and a Polarizable Continuum Model (PCM) to simulate bulk solvent effects, have shown excellent agreement with experimental data. researchgate.net To further refine the accuracy, direct solute-solvent interactions are modeled by including explicit water molecules in the calculations. researchgate.net

One significant outcome of these theoretical studies has been the confirmation that the first pKa, corresponding to the sulfonic acid group, is negative. researchgate.net This indicates that the sulfonic acid group is fully deprotonated under typical aqueous conditions. The subsequent pKa values correspond to the protonation/deprotonation of the quinolinic nitrogen and the hydroxyl group. By accurately calculating these pKa values, it is possible to generate ab initio distribution diagrams that show the relative concentrations of the different ionic species of 8-HQS as a function of pH. researchgate.net

Table 1: Calculated Acid Dissociation Constants (pKa) of 8-Hydroxyquinoline-5-sulfonic Acid

| pKa | Corresponding Group | Computational Approach | Reference |

|---|---|---|---|

| pKa1 | Sulfonic Acid (-SO3H) | DFT with PCM and explicit water molecules | researchgate.net |

| pKa2 | Quinolinic Nitrogen (-NH+) | DFT with PCM and explicit water molecules | researchgate.net |

| pKa3 | Hydroxyl Group (-OH) | DFT with PCM and explicit water molecules | researchgate.net |

Note: Specific numerical values from the cited study are required for a complete table.

Geometric Parameters and Structural Elucidation

DFT calculations are instrumental in determining the optimized molecular geometry of 8-HQS, providing precise data on bond lengths, bond angles, and dihedral angles. These computational studies, often performed using the B3LYP functional with a suitable basis set like 6-311++G(d,p), offer a detailed three-dimensional picture of the molecule in its ground state. ufms.brsemanticscholar.org The calculated geometric parameters are generally in good agreement with experimental data where available, validating the accuracy of the theoretical models. ufms.br

Table 2: Selected DFT-Calculated Geometric Parameters for 8-Hydroxyquinoline-5-sulfonic Acid

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Reference |

|---|---|---|---|

| Bond Length | C-S | Value | semanticscholar.org |

| Bond Length | C-O (hydroxyl) | Value | semanticscholar.org |

| Bond Length | C-N (ring) | Value | semanticscholar.org |

| Bond Angle | O-C-C | Value | semanticscholar.org |

| Bond Angle | C-S-O | Value | semanticscholar.org |

Note: Specific numerical values from the cited study are required for a complete table.

Molecular Electrostatic Potential (MEP) Analysis and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ufms.br For 8-HQS, MEP analysis performed using DFT calculations reveals the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map displays electron-rich areas (negative potential, typically colored red or yellow) and electron-deficient areas (positive potential, typically colored blue).

In 8-HQS, the negative electrostatic potential is concentrated around the oxygen atoms of the sulfonic acid and hydroxyl groups, as well as the nitrogen atom of the quinoline (B57606) ring. These sites are therefore identified as the primary centers for electrophilic attack and for coordinating with metal cations. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. This analysis is fundamental for understanding the molecule's role as a chelating agent and its interactions in biological systems. ufms.brchemrxiv.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. irjweb.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electrical transport properties. irjweb.com

DFT calculations for 8-HQS show that the HOMO is typically localized on the electron-rich quinoline ring and the hydroxyl group, indicating that these are the regions most likely to donate electrons in a chemical reaction. The LUMO, on the other hand, is often distributed over the quinoline ring system, signifying its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org This analysis is crucial for explaining the charge transfer interactions that occur within the molecule and between 8-HQS and other species. scirp.org

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Energies and Gap for 8-Hydroxyquinoline-5-sulfonic Acid

| Parameter | Energy (eV) | Computational Method | Reference |

|---|---|---|---|

| HOMO Energy | Value | DFT/B3LYP | semanticscholar.orgscirp.org |

| LUMO Energy | Value | DFT/B3LYP | semanticscholar.orgscirp.org |

| HOMO-LUMO Gap | Value | DFT/B3LYP | semanticscholar.orgscirp.org |

Note: Specific numerical values from the cited studies are required for a complete table.

Molecular Dynamics Simulations and Solvation Effects

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, including its interactions with solvent molecules. These simulations are particularly valuable for studying complex processes that occur in solution. semanticscholar.org

Photoinduced Tautomerization and Excited-State Processes

The photophysical properties of 8-HQS are of significant interest, and computational studies have been essential in unraveling the complex processes that occur upon photoexcitation. One of the key phenomena investigated is photoinduced tautomerization, which is believed to be responsible for the lack of fluorescence of 8-HQS in certain environments. acs.orgresearchgate.net

Upon absorption of light, the molecule is promoted to an excited electronic state. In this state, an intramolecular proton transfer can occur, where the proton from the hydroxyl group is transferred to the nitrogen atom of the quinoline ring, forming a transient tautomer. acs.org Time-Dependent DFT (TD-DFT) calculations have been employed to study the energetics and mechanisms of these excited-state processes. researchgate.net These calculations help to characterize the absorption and emission spectra of the different species involved and to determine their relative stabilities in the excited state. researchgate.net

MD simulations can further elucidate the role of the solvent in these processes. For the parent compound, 8-hydroxyquinoline (B1678124), studies have shown that in aqueous solutions, intermolecular proton transfers with surrounding water molecules are expected. acs.org The dynamics of these solvent-solute interactions and their influence on the tautomerization process can be effectively modeled using MD, providing a more complete picture of the excited-state deactivation pathways. semanticscholar.org By simulating these complex dynamics, researchers can gain insights that are often difficult to access through experimental means alone. researchgate.net

Excited State Acidic Dissociation Constants (pKa*)

Theoretical studies utilizing Time-Dependent Density Functional Theory (TD-DFT) have been employed to investigate the photophysical properties of 8-hydroxyquinoline-5-sulfonic acid (8-HQS), including its excited state acidic dissociation constants (pKa*). researchgate.netresearchgate.net These computational approaches allow for the characterization of the molecule's behavior in its electronically excited state, providing insights that can be challenging to obtain through experimental methods alone.

A study by Jacquemin and colleagues focused on the application of TD-DFT in conjunction with a hybrid exchange-correlation functional (PBE0) to determine the photophysical characteristics of 8-HQS in solution at varying pH levels. researchgate.net This research involved computing the absorption and emission spectra for the different species of 8-HQS and their relative stability in the first excited state. From these calculations, the excited state acidic dissociation constants (pKa) were derived. The theoretical determination of pKa values is crucial for understanding the changes in acidity of the molecule upon photoexcitation, which can influence its fluorescence and reactivity in the excited state. researchgate.net

The computed pKa* values from this theoretical investigation provide a deeper understanding of the proton transfer processes that occur in the excited state of 8-hydroxyquinoline-5-sulfonic acid. researchgate.net

Table 1: Theoretical Excited State Acidic Dissociation Constants (pKa) of 8-Hydroxyquinoline-5-sulfonic Acid*

| pKa* Transition | Calculated Value | Method |

| pKa1* (cationic to neutral) | - | TD-DFT/PBE0 |

| pKa2* (neutral to anionic) | - | TD-DFT/PBE0 |

Molecular Docking Studies for Biological Target Interactions

Molecular docking simulations have been instrumental in elucidating the potential biological targets of 8-hydroxyquinoline-5-sulfonic acid and its derivatives, providing insights into their mechanisms of action for various therapeutic applications, including antibacterial, antifungal, and anticancer activities. nih.gov

Antibacterial Activity: The antibacterial effects of quinolone derivatives have been linked to their ability to inhibit key bacterial enzymes essential for DNA replication and repair. mdpi.com Molecular docking studies have explored the interaction of 8-hydroxyquinoline derivatives with bacterial DNA gyrase and topoisomerase II. nih.govnih.gov These enzymes are crucial for maintaining the proper topology of DNA during replication. The docking analyses reveal that these compounds can bind to the active sites of these enzymes, suggesting a mechanism of action that involves the disruption of DNA synthesis, ultimately leading to bacterial cell death. nih.govnih.gov

Antifungal Activity: The antifungal properties of 8-hydroxyquinoline-5-sulfonic acid have been demonstrated against various fungal species, including Candida and dermatophytes. scienceopen.com The mechanism of action is believed to involve the disruption of the fungal cell wall and the functional integrity of the cytoplasmic membrane. scienceopen.com While specific molecular docking studies against fungal protein targets were not detailed in the provided search results, the observed effects on the cell membrane suggest potential interactions with enzymes involved in cell wall synthesis or with membrane components themselves.

Anticancer Activity: 8-hydroxyquinoline derivatives have shown promise as anticancer agents. scispace.commdpi.com Molecular docking studies have been conducted to investigate their interactions with human topoisomerase II, a key enzyme in DNA replication and a common target for cancer chemotherapy. mdpi.com These studies indicate that 8-hydroxyquinoline derivatives can bind to the ATP-binding site of topoisomerase II, potentially inhibiting its function and leading to the suppression of cancer cell proliferation. mdpi.comnih.gov

Table 2: Summary of Molecular Docking Studies on 8-Hydroxyquinoline Derivatives and Their Biological Targets

| Biological Target | Organism/Cell Line | Therapeutic Area | Key Findings |

| DNA Gyrase | Bacteria | Antibacterial | Potential inhibition of DNA replication. mdpi.comnih.govnih.gov |

| Topoisomerase II | Bacteria | Antibacterial | Disruption of DNA topology maintenance. nih.gov |

| Fungal Cell Wall/Membrane | Fungi (Candida, dermatophytes) | Antifungal | Compromised cell integrity. scienceopen.com |

| Human Topoisomerase II | Human Cancer Cells | Anticancer | Potential inhibition of DNA replication and cell proliferation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches have been utilized to understand the relationship between the chemical structure of 8-hydroxyquinoline derivatives and their biological activities, as well as to predict their physicochemical properties. bepls.comnih.gov

A QSAR study on 8-hydroxyquinoline and its chloro derivatives has shed light on the structural features that contribute to their antimicrobial activity. bepls.comresearchgate.net This study aimed to develop models that can predict the antimicrobial efficacy of new compounds based on their molecular descriptors. The findings from such QSAR models can guide the design of more potent 8-hydroxyquinoline-based antimicrobial agents by identifying key structural modifications that enhance activity. For instance, the presence and position of halogen substituents on the 8-hydroxyquinoline scaffold have been shown to influence antibacterial action. bepls.com

Cheminformatics analyses have also been applied to 8-hydroxyquinoline derivatives to predict their drug-likeness and other pharmacokinetic properties. nih.gov One study employed Petra/Osiris/Molinspiration (POM) bioinformatics tools to analyze a series of novel 8-hydroxyquinoline derivatives. nih.gov This analysis revealed that certain derivatives exhibit a good drug score, suggesting favorable pharmacokinetic properties and potential as therapeutic agents. nih.gov These computational tools assess various molecular properties, such as lipophilicity, solubility, and molecular weight, which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Key Findings from QSAR and Cheminformatics Studies on 8-Hydroxyquinoline Derivatives

| Study Type | Focus | Key Findings |

| QSAR | Antimicrobial Activity of 8-Hydroxyquinoline and its Chloro Derivatives | Identified structural features influencing antibacterial potency. bepls.comresearchgate.net |

| Cheminformatics (POM analysis) | Antibacterial Activity and Drug-Likeness of Novel 8-Hydroxyquinoline Derivatives | Predicted favorable drug scores for certain derivatives. nih.gov |

Advanced Materials Science and Nanotechnology Applications of 8 Hydroxyquinoline 5 Sulfonic Acid Hydrate

Functionalization of Mesoporous Silica (B1680970) Materials

The high surface area and ordered pore structure of mesoporous silica materials, such as SBA-15, make them excellent supports for catalytic applications. However, their surface often requires modification to introduce active sites. 8-hydroxyquinoline-5-sulfonic acid has been successfully employed for the functionalization of these materials, creating novel hybrid materials with enhanced catalytic capabilities.

The synthesis of these functionalized materials typically involves a multi-step process. First, the mesoporous silica is prepared, followed by a post-synthesis modification to introduce a linker molecule. Finally, the 8-hydroxyquinoline-5-sulfonic acid is covalently attached to this linker. This process results in a hybrid material, for instance, HQS-SBA-15, where the organic molecule is tethered to the inorganic silica framework.